4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases such as the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), which play crucial roles in cell signaling and cancer progression . By binding to these receptors, the compound can block their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its unique combination of heterocyclic rings and functional groups. This structural complexity contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-13-5-6-20-19(21-13)26-9-7-25(8-10-26)17-12-18(23-16(4)22-17)27-15(3)11-14(2)24-27/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPXFWIGPBZZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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